molecular formula C6H12BrNO B179663 3-Methylpiperidin-4-one hydrobromide CAS No. 144236-25-9

3-Methylpiperidin-4-one hydrobromide

Cat. No. B179663
CAS RN: 144236-25-9
M. Wt: 194.07 g/mol
InChI Key: VBGIDPGLWQVEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpiperidin-4-one hydrobromide is a chemical compound that is widely used in scientific research. It is a powerful reagent that is used in the synthesis of various organic compounds. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-Methylpiperidin-4-one hydrobromide is not well understood. However, it is believed to act as a nucleophile and a base. It can react with electrophiles to form new compounds. It can also act as a base to catalyze reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylpiperidin-4-one hydrobromide are not well studied. However, it is believed to have a low toxicity and is not harmful to humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methylpiperidin-4-one hydrobromide in lab experiments are its high reactivity and selectivity. It can be used in a wide range of reactions and can produce high yields of the desired product. However, the limitations of using this compound are its high cost and the need for specialized equipment and expertise.

Future Directions

There are many future directions for the use of 3-Methylpiperidin-4-one hydrobromide in scientific research. One direction is to study its mechanism of action and its potential as a catalyst in various reactions. Another direction is to explore its use in the synthesis of new pharmaceuticals and biologically active compounds. Additionally, it can be used in the preparation of new materials and polymers. Further research is needed to fully understand the potential of this compound in various fields of science.
Conclusion:
3-Methylpiperidin-4-one hydrobromide is a powerful reagent that is widely used in scientific research. It has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology. Its high reactivity and selectivity make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and its potential in various fields of science.

Scientific Research Applications

3-Methylpiperidin-4-one hydrobromide is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used in the preparation of pharmaceutical intermediates. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.

properties

CAS RN

144236-25-9

Product Name

3-Methylpiperidin-4-one hydrobromide

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

3-methylpiperidin-4-one;hydrobromide

InChI

InChI=1S/C6H11NO.BrH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H

InChI Key

VBGIDPGLWQVEIA-UHFFFAOYSA-N

SMILES

CC1CNCCC1=O.Br

Canonical SMILES

CC1CNCCC1=O.Br

synonyms

3-Methylpiperidin-4-one hydrobroMide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,3-dicarbomethoxy-3-methyl-4-piperidone (51.45 g, 225 mmol) in hydrobromic acid (48%, 250 mL) is heated under reflux for 4 h and then cooled to room temperature. The resultant solution is concentrated in vacuo to give an orange colored solid. The solid is suspended in methanol (50 mL) and concentrated in vacuo again to give 3-methyl-4-piperidone hydrobromide salt: 42.9 g; 98%; mp 203-°205° C.
Quantity
51.45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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